molecular formula C10H10ClN3O3 B3002949 Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1118787-44-2

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3002949
CAS No.: 1118787-44-2
M. Wt: 255.66
InChI Key: JSHHLXLCSOBACF-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C10H10ClN3O3 and its molecular weight is 255.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrazolo[4,3-d]pyrimidines Synthesis : A method to synthesize 3,7-Dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines involves using diethyl oxaloacetate and ethyl acylpyruvates, which are key in creating derivatives of pyrazolo[1,5-a]pyrimidine (Takei, Yasuda, & Takagaki, 1979).
  • Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines : Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with certain amines leads to the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing the versatility in creating fluorinated derivatives (Goryaeva et al., 2009).

Reactivity and Compound Formation

  • Regioselective Synthesis : The compound facilitates regioselective synthesis of various substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, displaying its utility in creating specifically targeted derivatives (Drev et al., 2014).
  • Reactivity with Ammonium Acetate : Reaction with ammonium acetate forms pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, indicating its reactivity and potential in producing complex heterocyclic compounds (Bruni et al., 1994).

Structural Analysis and Modifications

  • X-Ray Analysis : X-ray analysis of derivatives like 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, derived from similar compounds, provides valuable information on molecular structure and potential applications (Clayton et al., 1980).
  • C-C Recyclizations : Studies on C-C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines open avenues for exploring chemical transformations and new synthetic routes (Danagulyan et al., 2011).

Potential Biological Applications

  • Antioxidant and DNA Interaction : Certain copper(II) complexes with heterocyclic compounds like tetrazolo[1,5-a]pyrimidines exhibit antioxidant properties, DNA interaction, and in vitro cytotoxic activities, suggesting potential biomedical applications (Haleel et al., 2016).
  • Antimicrobial Activity : Novel derivatives like 5-alkyl-6-substituted uracils related to pyrazolo[1,5-a]pyrimidine show promise in antimicrobial activities, indicating possible use in pharmaceuticals (Al-Turkistani et al., 2011).

Safety and Hazards

When handling Ethyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided, and non-sparking tools should be used. Measures should be taken to prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

ethyl 5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-2-17-10(16)7-5-12-14-8(15)3-6(4-11)13-9(7)14/h3,5,12H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZARJLQSTCNZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC(=CC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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